4-hydrazino-4-oxo-N-phenylbutanamide
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Description
4-hydrazino-4-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.
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Scientific Research Applications
Chemical Chaperones and Proteostasis
Recent literature has highlighted the role of 4-phenylbutyric acid (4-PBA), a derivative related to 4-hydrazino-4-oxo-N-phenylbutanamide, as a chemical chaperone that can mitigate endoplasmic reticulum (ER) stress by facilitating protein folding. This property is critical for maintaining cellular proteostasis, which is essential for cell health and function. The activation of the unfolded protein response (UPR) by 4-PBA can help restore ER and cellular proteostasis, potentially alleviating various pathologies associated with protein misfolding diseases (Kolb et al., 2015).
Antimicrobial Activity
Hydrazide-hydrazone derivatives are known for their broad spectrum of biological activities, including significant antimicrobial properties. These compounds have been explored for their antibacterial, antifungal, and antitubercular effects. The wide variety of biological activities exhibited by hydrazide-hydrazones makes them promising candidates for the development of new antimicrobial agents. Their potential as antimicrobial agents is underscored by their frequent occurrence in scientific literature as compounds evaluated for these properties (Popiołek, 2016).
Psychotropic Activity
The exploration of phosphorylated carboxylic acids and their derivatives, including hydrazide derivatives, has opened new avenues in psychopharmacology. Notably, compounds like 4-dimethylaminophenyl, 2’-chloroethoxyphosphorylacetic acid hydrazide have shown promising results in improving memory and learning, exhibiting neuroprotective properties, and showing potential as antidepressants. These findings suggest that such compounds could be developed into effective treatments for neurological and neurodegenerative disorders (Semina et al., 2016).
Anticancer Research
Cinnamic acid derivatives, including hydrazide and hydrazone compounds, have received attention for their anticancer properties. The chemical flexibility of cinnamic acid allows for the synthesis of various derivatives, including hydrazides, which have been explored for their potential as traditional and synthetic antitumor agents. This research area is significant due to the urgent need for new anticancer drugs with improved efficacy and reduced side effects (De et al., 2011).
Properties
IUPAC Name |
4-hydrazinyl-4-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-10(15)7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPAFXOUKTQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330044 |
Source
|
Record name | 4-hydrazinyl-4-oxo-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314766-04-6 |
Source
|
Record name | 4-hydrazinyl-4-oxo-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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